5'-O-DMTr-2'-OMeU-methyl phosphonamidite
Description
Overview of Phosphonamidite Monomer Synthesis
The creation of phosphonamidite monomers is a cornerstone of modern oligonucleotide synthesis. wikipedia.org The process begins with a suitably protected nucleoside, in this case, 2'-O-methyluridine. Key functional groups that could interfere with the subsequent coupling reactions are masked with protecting groups.
To ensure the orderly, directional assembly of the oligonucleotide chain, the various hydroxyl groups of the nucleoside must be selectively protected and deprotected. The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group. twistbioscience.com This acid-labile protecting group is crucial for several reasons:
It prevents the 5'-hydroxyl group from participating in unwanted side reactions during the phosphitylation of the 3'-hydroxyl group. umich.edu
The DMT group is removed at the beginning of each coupling cycle in automated synthesis to provide a free hydroxyl group for the addition of the next monomer. biotage.com
The orange-colored DMT cation released upon removal can be quantified spectrophotometrically to monitor the efficiency of each coupling step. biotage.com
The 2'-hydroxyl group of the uridine (B1682114) is protected with a methyl group (OMe), which is a stable modification that is not removed during the synthesis or final deprotection, thus becoming part of the final oligonucleotide product. nih.gov
| Functional Group | Protecting Group | Key Features |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Acid-labile; allows for monitoring of coupling efficiency. |
| 2'-Hydroxyl | Methyl (OMe) | Stable; integral part of the final modified oligonucleotide. |
| 3'-Hydroxyl | (Initially unprotected) | Site of phosphitylation. |
With the 5'-hydroxyl group protected, the 3'-hydroxyl group is reacted with a phosphitylating agent to introduce the methyl phosphonamidite moiety. This is a critical step that "activates" the monomer for subsequent coupling reactions on the solid-phase synthesizer. wikipedia.org The reaction involves a phosphorus(III) reagent, which in this specific case, leads to the formation of a methylphosphonamidite. This moiety is characterized by a phosphorus atom bonded to the 3'-oxygen of the nucleoside, a diisopropylamino group, and a methyl group. biosyn.com The diisopropylamino group is an excellent leaving group during the coupling reaction in the presence of an activator like tetrazole. biotage.com
The purity of the phosphonamidite monomer is paramount for the successful synthesis of long, high-quality oligonucleotides. Impurities can lead to side reactions and the formation of truncated or otherwise incorrect sequences. google.com Therefore, after synthesis, the crude 5'-O-DMTr-2'-OMeU-methyl phosphonamidite is subjected to stringent purification. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. wikipedia.orgnih.gov HPLC separates the desired product from unreacted starting materials, by-products, and other impurities based on differences in their physical and chemical properties, ensuring a high-purity monomer ready for use in automated synthesis. wikipedia.org
Integration into Automated Solid-Phase Oligonucleotide Synthesis
Automated solid-phase synthesis is the standard method for producing custom oligonucleotides. This process involves the sequential addition of phosphonamidite monomers to a growing chain that is covalently attached to a solid support, typically controlled pore glass (CPG). wikipedia.orgatdbio.com The use of a solid support simplifies the process by allowing for the easy removal of excess reagents and by-products by simple washing after each chemical step.
The synthesis proceeds in a cyclical manner, with each cycle resulting in the addition of one nucleoside monomer. The four main steps in a synthesis cycle are deblocking, coupling, capping, and oxidation. biotage.com
The first step in each cycle is the removal of the acid-labile DMT protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support. umich.edu This reaction, known as deblocking or detritylation, is typically achieved by treating the support-bound oligonucleotide with a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA), in a non-aqueous solvent like dichloromethane. biotage.comnih.govfujifilm.com This exposes the 5'-hydroxyl group, making it available to react with the next incoming phosphonamidite monomer. biotage.com The efficiency of this step is critical, as incomplete detritylation will result in the failure of that chain to elongate, leading to a truncated sequence. oup.com The acid concentration and reaction time must be carefully controlled to ensure complete DMT removal while minimizing potential side reactions such as depurination, particularly at adenosine (B11128) and guanosine (B1672433) residues. nih.govoup.com
| Step | Reagent(s) | Purpose |
| Deblocking (Detritylation) | Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane | To remove the 5'-DMT protecting group, exposing the 5'-hydroxyl for the next coupling reaction. biotage.comfujifilm.com |
| Coupling | Phosphonamidite monomer and an activator (e.g., tetrazole) | To form a new internucleosidic linkage. |
| Capping | Acetic anhydride (B1165640) and N-methylimidazole | To block any unreacted 5'-hydroxyl groups and prevent the formation of deletion mutations. umich.edu |
| Oxidation | Iodine and water | To convert the unstable phosphite (B83602) triester linkage to a more stable phosphotriester. biotage.com |
This detailed synthetic and application-focused overview underscores the chemical precision required to produce and utilize this compound for the advancement of oligonucleotide-based technologies.
Structure
3D Structure
Properties
Molecular Formula |
C38H48N3O8P |
|---|---|
Molecular Weight |
705.8 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C38H48N3O8P/c1-25(2)41(26(3)4)50(8)49-34-32(48-36(35(34)46-7)40-23-22-33(42)39-37(40)43)24-47-38(27-12-10-9-11-13-27,28-14-18-30(44-5)19-15-28)29-16-20-31(45-6)21-17-29/h9-23,25-26,32,34-36H,24H2,1-8H3,(H,39,42,43)/t32-,34-,35-,36-,50?/m1/s1 |
InChI Key |
OMQYBRGCCIXKCN-IFQFNZHASA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(C)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(C)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Synthetic Methodologies for 5 O Dmtr 2 Omeu Methyl Phosphonamidite
Integration into Automated Solid-Phase Oligonucleotide Synthesis
Chemical Cycle of Phosphoramidite (B1245037) Addition
Nucleotide Coupling with Phosphonamidite Monomers
The coupling step is a critical phase in the synthesis cycle where a new phosphonamidite monomer, such as 5'-O-DMTr-2'-OMeU-methyl phosphonamidite, is added to the growing oligonucleotide chain. sigmaaldrich.com This reaction is facilitated by an activator, a weak acid like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), which protonates the diisopropylamino group of the phosphoramidite. sigmaaldrich.comnih.gov This activation makes the phosphorus atom highly susceptible to nucleophilic attack by the free 5'-hydroxyl group of the support-bound nucleoside. sigmaaldrich.com
The reaction, which forms a phosphite (B83602) triester linkage, is typically rapid for 2'-deoxynucleoside phosphoramidites, often completing within 20 seconds. wikipedia.org However, the presence of the 2'-O-methyl group in ribonucleoside phosphoramidites introduces steric hindrance, which can slow down the coupling reaction, necessitating longer reaction times of 5-15 minutes to achieve high coupling efficiencies. wikipedia.org To drive the reaction to completion, a significant excess of the activated phosphoramidite is used. sigmaaldrich.com
| Activator | Typical Coupling Time for 2'-OMe Phosphoramidites |
| 1H-tetrazole | 15 minutes glenresearch.com |
| 5-(Benzylthio)-1H-tetrazole | 15 minutes (higher efficiency than 1H-tetrazole) glenresearch.com |
| 5-(Ethylthio)-1H-tetrazole (ETT) | Generally faster than 1H-tetrazole researchgate.net |
| 4,5-Dicyanoimidazole (B129182) (DCI) | 15 minutes glenresearch.com |
Oxidation and Sulfurization of Internucleotide Linkages
Following the coupling reaction, the newly formed phosphite triester linkage is unstable and must be converted to a more stable species. sigmaaldrich.com This is achieved through either oxidation or sulfurization.
Oxidation: The most common method is oxidation, which converts the phosphite triester (P(III)) to a phosphate (B84403) triester (P(V)), the protected form of the natural phosphodiester backbone. sigmaaldrich.com This is typically accomplished using a solution of iodine in the presence of water and a weak base like pyridine (B92270) or lutidine. wikipedia.orgsigmaaldrich.com Anhydrous oxidation methods using reagents such as tert-Butyl hydroperoxide or (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) are also employed. wikipedia.orgresearchgate.net Hydrogen peroxide in neutral aqueous acetonitrile (B52724) has also been demonstrated as a greener alternative to the iodine-based procedure. acs.org
Sulfurization: To create oligonucleotides with phosphorothioate (B77711) linkages, which exhibit increased nuclease resistance, a sulfurization step is performed instead of oxidation. wikipedia.orglookchem.com This involves treating the phosphite triester with a sulfur-transfer reagent. glenresearch.com Common sulfurizing agents include elemental sulfur, 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent), and N,N,N'N'-Tetraethylthiuram disulfide (TETD). wikipedia.orgglenresearch.com The Beaucage reagent is noted for its solubility in acetonitrile and rapid reaction times. wikipedia.org
| Reagent | Reaction Time | Notes |
| Iodine/Water/Pyridine | Standard | Common, effective for oxidation sigmaaldrich.com |
| tert-Butyl hydroperoxide | Varies | Anhydrous oxidation wikipedia.org |
| (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) | 3 minutes glenresearch.com | Anhydrous oxidation wikipedia.org |
| 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent) | 30 seconds glenresearch.com | Sulfurization, good solubility wikipedia.org |
| N,N,N'N'-Tetraethylthiuram disulfide (TETD) | 15 minutes (for DNA) wikipedia.org | Sulfurization, soluble in acetonitrile wikipedia.org |
Capping of Unreacted Hydroxyl Groups
Despite the high efficiency of the coupling reaction, a small fraction of the 5'-hydroxyl groups on the solid support-bound oligonucleotide chain (typically 0.1% to 1%) may remain unreacted. wikipedia.org To prevent these "failure sequences" from participating in subsequent coupling steps and generating deletion mutations (n-1 shortmers), a capping step is introduced. sigmaaldrich.comtwistbioscience.comfujifilm.com This permanently blocks the unreacted 5'-hydroxyl groups. wikipedia.org
The standard capping procedure involves treating the solid support with a mixture of acetic anhydride (B1165640) and an activator, such as 1-methylimidazole (B24206) (1-MeIm) or N,N-dimethylaminopyridine (DMAP), in a solvent like tetrahydrofuran (B95107) (THF) or acetonitrile. sigmaaldrich.comglenresearch.comatomscientific.com This acetylates the free 5'-hydroxyl groups, rendering them unreactive for further chain elongation. sigmaaldrich.com An alternative capping reagent, UniCap phosphoramidite, has been developed to provide nearly quantitative capping, which is particularly beneficial in the synthesis of long oligonucleotides. glenresearch.com
| Capping Reagent | Activator/Base | Purpose |
| Acetic Anhydride | 1-Methylimidazole (1-MeIm) or DMAP | Acetylates unreacted 5'-OH groups sigmaaldrich.comglenresearch.com |
| UniCap Phosphoramidite | N/A | Phosphoramidite-based capping for high efficiency glenresearch.com |
Deprotection and Cleavage Strategies for Synthesized Oligonucleotides
Upon completion of the oligonucleotide chain assembly, the synthesized molecule is still attached to the solid support and carries protecting groups on the phosphate backbone and the nucleobases. biosearchtech.com The final steps involve the cleavage of the oligonucleotide from the solid support and the removal of all protecting groups. sigmaaldrich.combiosearchtech.com
Cleavage from the solid support is typically achieved by treating the support with concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine. sigmaaldrich.comatdbio.com This treatment hydrolyzes the ester linkage connecting the 3'-end of the oligonucleotide to the support. atdbio.com
Simultaneously, or in a subsequent step, the protecting groups are removed. The 2-cyanoethyl groups on the phosphate backbone are removed by β-elimination in the presence of a mild base. sigmaaldrich.comatdbio.com The protecting groups on the exocyclic amino groups of the nucleobases (e.g., benzoyl for adenine (B156593) and cytosine, isobutyryl for guanine) are also removed by treatment with aqueous ammonia, often with heating. atdbio.com The 5'-O-DMTr group is acid-labile and is typically removed at the end of the synthesis, although it can be left on for "trityl-on" purification. biosearchtech.com For oligonucleotides containing 2'-O-methyl modifications, the 2'-OMe group itself is stable to the standard basic cleavage and deprotection conditions. google.com
Optimization and Scale-Up Considerations in Synthesis Research
Efficiency of Coupling for 2'-O-Methyl Phosphonamidites
The efficiency of the coupling reaction is a critical factor in the synthesis of long and high-quality oligonucleotides. glenresearch.com Even a small decrease in coupling efficiency per step can lead to a significant reduction in the yield of the full-length product, especially for longer sequences. idtdna.com For 2'-O-methyl phosphonamidites, the steric bulk of the 2'-O-methyl group can negatively impact the coupling rate and efficiency compared to their 2'-deoxy counterparts. umich.edu
Research has shown that the choice of activator plays a significant role in optimizing coupling efficiency. Activators like 5-(benzylmercapto)-1H-tetrazole have been shown to provide higher coupling yields and allow for shorter coupling times with 2'-O-TBDMS protected phosphoramidites compared to the standard 1H-tetrazole. researchgate.net The use of 4,5-dicyanoimidazole (DCI) is also recommended for coupling 2'-OMe-PACE monomers. glenresearch.com Additionally, ensuring anhydrous conditions is paramount, as water can react with the activated phosphoramidite and reduce coupling efficiency. glenresearch.com
Strategies for Mitigating Steric Hindrance in Ribonucleoside Phosphoramidite Coupling
The steric hindrance posed by the 2'-substituent in ribonucleoside phosphoramidites is a major challenge in RNA synthesis. umich.edu This hindrance slows down the coupling reaction, requiring longer coupling times and potentially leading to lower yields. wikipedia.org Several strategies have been developed to mitigate this issue.
One approach is the use of more potent activators. While 1H-tetrazole is standard for DNA synthesis, more sterically hindered phosphoramidites, such as 2'-O-methylnucleosides, often benefit from alternative activators like 5-(4-nitrophenyl)-1H-tetrazole. google.com Another strategy involves modifying the phosphoramidite itself to increase the distance between the bulky 2'-O-protecting group and the reactive phosphoramidite moiety. For example, ribonucleoside 2'-O-triisopropylsilyloxymethyl phosphoramidites have been shown to allow for much faster coupling reactions than the corresponding 2'-O-tert-butyldimethylsilyl phosphoramidites. umich.edu
Methodological Innovations for Larger Scale Production
The large-scale production of phosphoramidites, such as this compound, is crucial for the manufacturing of therapeutic oligonucleotides. Innovations in synthetic methodologies have focused on increasing yield, reducing costs, and minimizing environmental impact. The manufacturing process for synthetic oligonucleotides is considered a platform process, allowing for rapid scale-up with minimal redevelopment for different sequences. acs.orgpharmtech.com This platform nature is built upon the robustness of solid-phase phosphoramidite chemistry, which consists of a repeated four-step cycle. pharmtech.comwikipedia.org
Key innovations for the larger scale synthesis of related 2'-O-modified pyrimidine (B1678525) phosphoramidites have been developed, which are applicable to the target compound. One significant area of improvement is the optimization of reaction conditions to enhance efficiency and scalability. For instance, in the synthesis of 2′-O-(N-(aminoethyl)carbamoyl)methyl-modified 5-methyluridine (B1664183) (AECM-MeU), phase transfer catalysis (PTC) has been employed to improve crucial alkylation steps, such as the N3 and 2'-OH alkylations. mdpi.com The use of PTC enables the use of lower-cost reagents and significantly reduces the required volumes of solvents, which is a critical consideration for industrial-scale synthesis. mdpi.com
Another focus of methodological innovation is the reduction of reliance on chromatographic purifications, which are often a bottleneck in large-scale production. This has been achieved through the development of one-pot synthesis strategies and improved work-up procedures that yield high-purity intermediates without the need for column chromatography. mdpi.com For example, a synthetic route for a modified 5-methyluridine monomer was designed to produce multigram quantities with few purification steps. mdpi.com
The choice of solid support is a key challenge in scaling up oligonucleotide synthesis. While controlled pore glass (CPG) or macroporous resins are physically robust, they have low loading capacities, necessitating large quantities for scaled-up synthesis, which can lead to heat and mass transfer issues. vapourtec.com Innovations in support technology aim to increase loading capacity while maintaining efficiency.
The table below summarizes key process improvements for the scalable synthesis of modified pyrimidine nucleosides, which are foundational for phosphoramidite production.
| Methodological Innovation |
These advancements in chemical synthesis provide a pathway for the efficient and cost-effective large-scale production of this compound and other critical building blocks for oligonucleotide therapeutics.
Enzymatic Approaches for Modified Nucleoside and Oligonucleotide Production
Enzymatic methods offer a powerful alternative to traditional chemical synthesis for the production of modified nucleosides and oligonucleotides, providing high selectivity and operating under mild, aqueous conditions. alfachemic.com These approaches can overcome some of the limitations of chemical synthesis, such as the need for extensive protecting group strategies and the generation of toxic waste. alfachemic.com
For the synthesis of modified oligonucleotides, including those containing 2'-O-methylated nucleotides, several enzymatic strategies have been developed. One approach utilizes template-dependent polymerases, such as T7 RNA polymerase, which can incorporate modified nucleotide triphosphates (NTPs) into a growing RNA chain. It has been demonstrated that T7 RNA polymerase can synthesize mosaic nucleic acids containing up to 58% 2'-O-methylnucleotides. oup.com The efficiency of incorporation can be influenced by reaction conditions, such as the concentration of manganese ions. oup.com
Another innovative enzymatic method is the Polymerase–Endonuclease Amplification Reaction (PEAR). This technique can be used for the large-scale, high-purity production of modified oligonucleotides. nih.gov Studies have shown that DNA polymerases like KOD and Phusion can synthesize oligonucleotides containing modifications such as 2'-deoxy-2'-fluoro nucleotides, with the KOD polymerase being particularly suitable for this purpose. nih.gov The PEAR method is advantageous as it is low-cost, pollution-free, and avoids the generation of failure sequences common in chemical synthesis. nih.gov
Template-independent enzymes also play a role in enzymatic oligonucleotide synthesis. Terminal deoxynucleotidyl transferase (TdT) can be used in a two-step cycle to sequentially add nucleotides, including modified ones with reversible blocking groups, to an immobilized primer. alfachemic.com RNA ligases offer another route, coupling nucleotide analogs or short oligonucleotide blocks to a growing chain. google.com This method is versatile and can incorporate a wide variety of modifications. google.com
The table below outlines different enzymatic strategies for the production of modified oligonucleotides.
| Enzymatic Strategy |
These enzymatic approaches represent a maturing field that complements chemical synthesis, offering sustainable and efficient routes for producing specifically modified oligonucleotides for research and therapeutic applications.
Academic Research Applications of 2 O Methyl Uridine Modified Oligonucleotides
Utility in Small Interfering RNA (siRNA) Research
Small interfering RNAs (siRNAs) are double-stranded RNA molecules that induce sequence-specific gene silencing through the RNA interference (RNAi) pathway. Chemical modifications, including 2'-O-methylation, are widely incorporated into synthetic siRNAs to improve their stability and performance as research tools.
Similar to its effect in ASOs, the 2'-O-methyl modification enhances the stability of siRNA duplexes against nuclease degradation in serum and within cells. nih.govrsc.org This increased stability is crucial for maintaining the integrity of the siRNA until it can be loaded into the RNA-Induced Silencing Complex (RISC), the protein machinery that executes gene silencing. nih.govuq.edu.au
The influence of 2'-O-methyl modifications on siRNA activity is complex and can be position-dependent. nih.govresearchgate.net While extensive modification can improve stability, it may also interfere with the siRNA's interaction with RISC proteins, potentially reducing silencing activity. nih.gov However, strategic placement of 2'-O-methyl groups can enhance activity. For instance, combining 2'-O-methyl modifications with phosphorodithioate (B1214789) (PS2) linkages has been shown to increase the loading of the siRNA into RISC, leading to enhanced gene silencing. uq.edu.au Research has also indicated that the impact of a 3' terminal 2'-O-methyl modification on the guide strand can be dependent on the length of the strand, negatively affecting the activity of 20-nucleotide long guide strands but not 19- or 21-nucleotide ones. nih.govresearchgate.net This highlights the nuanced role of 2'-O-methyl modifications in the intricate process of RISC loading and target cleavage, making their strategic incorporation a key aspect of modern siRNA design for research purposes.
Considerations for Rational siRNA Design and Research Applications
The insights gained from studying the positional effects of 2'-OMe modifications have led to more rational design strategies for siRNAs used in research. The primary goal is to create potent and specific siRNAs that minimize off-target effects, thereby ensuring that observed phenotypes are the result of silencing the intended target gene.
A key design principle is the selective incorporation of 2'-OMe modifications at specific positions within the siRNA duplex. nih.gov Modifying the first two nucleotides of the sense (passenger) strand with 2'-OMe can inhibit its loading into RISC, thereby reducing off-target effects mediated by the passenger strand. nih.govresearchgate.net For the antisense (guide) strand, placing a 2'-OMe modification at position 2 is a widely adopted strategy to abrogate seed-mediated off-target silencing without compromising on-target activity. nih.govoup.com
Combining 2'-OMe modifications with other chemical alterations, such as phosphorothioate (B77711) (PS) linkages, can further enhance siRNA stability against nucleases while maintaining specificity. nih.gov However, there is a balance to be struck, as extensive modification can sometimes negatively impact the siRNA's activity. For example, overly stable duplexes may prevent strand separation and loading into the RISC complex. researchgate.net Therefore, rational siRNA design involves a careful balance of modifications to improve stability and specificity without inactivating the molecule. researchgate.net These design rules are crucial for academic research, where the reliability of gene function studies depends on the specificity of the siRNA tools employed. nih.govgenelink.com
Application in Aptamer Development and Selection Methodologies
Aptamers are short, single-stranded DNA or RNA oligonucleotides that fold into specific three-dimensional structures to bind targets with high affinity and specificity. creative-biolabs.comjenabioscience.com However, unmodified RNA aptamers are susceptible to rapid degradation by nucleases in biological fluids. The incorporation of 2'-O-methylated nucleotides, synthesized using phosphoramidites like 5'-O-DMTr-2'-OMeU-methyl phosphonamidite, is a key strategy to overcome this limitation. creative-biolabs.comgenelink.com
Engineering Nuclease Resistance in Aptamer Constructs
The 2'-hydroxyl group of ribonucleotides is a primary site for nuclease-mediated degradation. nih.gov Replacing this group with a 2'-O-methyl group sterically hinders the approach of nucleases, significantly increasing the aptamer's half-life in biological environments like human serum. nih.govsynoligo.com This modification is a cornerstone for developing aptamers for diagnostic and therapeutic applications where stability is paramount. creative-biolabs.comnih.gov
Nuclease resistance can be further enhanced by combining 2'-OMe modifications with other alterations, such as capping the 3'-end with an inverted thymidine (B127349) or incorporating phosphorothioate linkages in the backbone. genelink.comnih.gov Studies have shown that systematic substitution with 2'-OMe bases, particularly at the 3'- and 5'-ends to prevent exonuclease attack, can result in aptamer analogues that remain stable for extended periods (e.g., up to 24 hours) without compromising their binding affinity. nih.govscilit.com This enhanced stability is crucial for any in vivo application of aptamers.
Comparison of Nuclease Resistance Modifications for Aptamers
| Modification Type | Primary Advantage | Mechanism of Resistance | Reference |
|---|---|---|---|
| 2'-O-Methyl (2'-OMe) | Good nuclease resistance, maintains binding affinity | Steric hindrance at the 2' position, preventing enzymatic cleavage | creative-biolabs.comgenelink.comnih.gov |
| 2'-Fluoro (2'-F) | High nuclease resistance and duplex stability | Stabilizes the C3'-endo sugar pucker, resisting nucleases that target the 2'-OH group | synoligo.comnih.gov |
| Locked Nucleic Acid (LNA) | Excellent nuclease resistance and thermal stability | Methylene bridge locks the ribose in a rigid conformation, preventing nuclease access | nih.gov |
| Phosphorothioate (PS) | High resistance to both endo- and exonucleases | Replacement of a non-bridging oxygen with sulfur in the phosphate (B84403) backbone | nih.govsynoligo.com |
Selection Methodologies for Modified Aptamers (e.g., SELEX with 2'-O-Methyl Modifications)
The process of identifying aptamers is called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). creative-biolabs.comresearchgate.net Traditionally, SELEX is performed with natural nucleotides, and stability-enhancing modifications are introduced in a post-selection process. creative-biolabs.comnih.gov However, these post-SELEX modifications can sometimes interfere with the aptamer's structure and binding activity. nih.gov
To overcome this, SELEX protocols have been adapted to directly incorporate modified nucleotides, such as 2'-OMe-UTP, from the very beginning of the selection process. jenabioscience.comresearchgate.net This approach ensures that the selected aptamers are already nuclease-resistant and that their binding capability is dependent on the presence of these modifications. nih.gov This modified SELEX process involves creating an initial library of oligonucleotides where some or all of the pyrimidines (or even all four bases) are 2'-O-methylated. jenabioscience.comresearchgate.net This library is then subjected to iterative rounds of selection for binding to the target and amplification, ultimately yielding highly stable and specific aptamers. creative-biolabs.comnih.gov
Development and Utilization of Evolved Polymerases for Synthesis and Selection
A significant hurdle in performing SELEX with modified nucleotides is that natural polymerases, such as T7 RNA polymerase and reverse transcriptases, often incorporate 2'-O-methylated triphosphates inefficiently. nih.govresearchgate.net The bulky methyl group at the 2' position can sterically clash with the enzyme's active site, leading to poor synthesis and amplification of the modified nucleic acid library. nih.govspringernature.com
To address this challenge, researchers have used directed evolution to engineer novel polymerases with altered active sites that can efficiently accommodate and process 2'-OMe-modified nucleotides. nih.govrsc.org For example, variants of thermostable DNA polymerases, such as SFM4-6 and SFM4-9, have been evolved to perform the "transcription" and "reverse transcription" of fully 2'-OMe modified oligonucleotides, respectively. nih.govrsc.org Similarly, variants of T7 RNA polymerase have been developed that can effectively synthesize 2'-OMe-RNA. researchgate.netnih.gov These evolved polymerases are critical tools, enabling the robust amplification steps required for SELEX and making the selection of fully 2'-OMe-modified aptamers feasible. nih.govnih.gov
Other Research Applications in Molecular and Structural Biology
Beyond siRNAs and aptamers, oligonucleotides containing 2'-O-Methyl Uridine (B1682114) are valuable in various other areas of molecular and structural biology. Their enhanced nuclease resistance and predictable binding properties make them excellent tools for antisense applications, where they can be used to block mRNA translation or modulate splicing. mdpi.comnih.gov
In structural biology, the incorporation of 2'-O-methylated nucleosides can help stabilize specific nucleic acid conformations for crystallographic or NMR studies. For instance, they have been incorporated into G-quadruplex structures to study their stability and resistance to nucleases. nih.gov The modification helps lock the sugar pucker in a conformation that favors A-form helices, similar to RNA, which can be useful for probing RNA-protein interactions or studying RNA structure. genelink.com Furthermore, the unique properties of 2'-OMe-modified nucleosides are being explored in the development of novel nucleic acid-based drugs and catalysts ("2'OMezymes"). nih.govnih.gov
Design of Hybridization Probes for Molecular Detection and Diagnostic Research
Oligonucleotides modified with 2'-O-methyl uridine are extensively used as hybridization probes in molecular biology and diagnostic research due to their enhanced binding affinity, specificity, and resistance to enzymatic degradation.
The 2'-O-methyl modification locks the ribose sugar in an A-form helical conformation, which is favorable for binding to RNA targets. This pre-organization of the probe's structure leads to a more stable duplex upon hybridization. A key metric for the stability of a nucleic acid duplex is its melting temperature (Tm), the temperature at which half of the duplex dissociates. The incorporation of 2'-O-methyl nucleotides has been shown to significantly increase the Tm of a probe-target duplex. For instance, each 2'-O-methyl RNA residue added to an antisense oligonucleotide can increase the Tm of its duplex with RNA by approximately 1.3°C. genelink.com This increased thermal stability allows for the use of shorter probes while maintaining high affinity, or the use of more stringent hybridization conditions, both of which can improve the specificity of an assay. nih.gov
Furthermore, 2'-O-methyl modified probes exhibit superior mismatch discrimination compared to their unmodified DNA counterparts. nih.gov This means they are better at distinguishing between a perfectly complementary target sequence and one that contains a single nucleotide polymorphism (SNP) or other mutations. A 12-base 2'-O-methyl oligoribonucleotide probe can have the same Tm as a 19-base 2'-deoxy oligoribonucleotide probe when bound to a perfectly matched RNA target. However, the shorter modified probe shows a much larger decrease in Tm when bound to an RNA target with one or two mismatched bases, enhancing its ability to detect subtle genetic variations. nih.gov
Another significant advantage of 2'-O-methyl modified oligonucleotides is their increased resistance to nuclease degradation. idtdna.com Unmodified DNA and RNA are rapidly broken down by nucleases present in biological samples. The 2'-O-methyl group sterically hinders the approach of these enzymes, protecting the oligonucleotide from cleavage, particularly by endonucleases. idtdna.commetabion.com This enhanced stability is crucial for applications involving complex biological media such as cell lysates or serum.
| Parameter | Effect of 2'-O-Methyl Uridine Modification | Quantitative Data/Observation | Reference |
|---|---|---|---|
| Melting Temperature (Tm) | Increases Tm of probe-RNA duplexes. | An increase of approximately 1.3°C per 2'-O-methyl residue. genelink.com A 12-base 2'-O-methyl probe can have a Tm equivalent to a 19-base DNA probe for the same RNA target. nih.gov | genelink.comnih.gov |
| Mismatch Discrimination | Enhances the ability to distinguish between perfectly matched and mismatched targets. | Shorter 2'-O-methyl probes show a greater decrease in Tm for mismatched targets compared to longer, equivalent Tm DNA probes. nih.gov | nih.gov |
| Nuclease Resistance | Increases resistance to degradation by nucleases. | Provides protection against single-stranded endonucleases. idtdna.com DNA oligonucleotides with this modification are 5- to 10-fold less susceptible to DNases. idtdna.com | idtdna.com |
Investigations in Ribozyme and Deoxyribozyme Functionality
Ribozymes and deoxyribozymes (DNAzymes) are RNA and DNA molecules, respectively, with catalytic activity. The incorporation of 2'-O-methyl uridine can significantly impact their function and stability, making it a valuable tool for studying their mechanisms and for developing therapeutic applications.
In ribozymes, the 2'-hydroxyl group of ribonucleotides is often crucial for catalysis. Therefore, replacing these with 2'-O-methyl groups can be used to probe the role of specific hydroxyl groups in the catalytic mechanism. Studies on hammerhead ribozymes have shown that systematic substitution with 2'-O-methyl ribonucleotides can identify the minimal set of unmodified ribonucleotides essential for catalytic activity. nih.gov Surprisingly, ribozymes that are almost entirely composed of 2'-O-methylated nucleotides, with the exception of a few critical positions, can retain significant catalytic activity. nih.gov This approach not only helps in understanding the catalytic core but also results in ribozymes with greatly enhanced stability against nucleases, a desirable trait for in vivo applications. nih.govnih.gov For instance, 2'-O-methylation of the flanking sequences of a ribozyme can increase its catalytic activity and resistance to nucleases. nih.gov
Similarly, in deoxyribozymes, the introduction of 2'-O-methyl uridine can affect their catalytic efficiency. For the 10-23 DNAzyme, modifications within the catalytic core can have varied effects. While some substitutions may be well-tolerated or even beneficial, others can significantly diminish catalytic activity. nih.govnih.gov The impact of the modification is highly dependent on its position within the enzyme's structure. nih.gov However, incorporating 2'-O-methyl groups in the binding arms of a deoxyribozyme can enhance its stability and target affinity without directly interfering with the catalytic core. mdpi.com The increased stability of these modified deoxyribozymes against degradation in cell lysates and by endonucleases is a significant advantage for their potential use as therapeutic agents. nih.govconicet.gov.ar
| Catalytic Nucleic Acid | Effect of 2'-O-Methyl Uridine Modification | Key Research Finding | Reference |
|---|---|---|---|
| Ribozymes (e.g., Hammerhead) | Can enhance stability and modulate catalytic activity. | Substitution at non-essential positions leads to highly nuclease-resistant ribozymes that retain catalytic activity. nih.gov 2'-O-methylation of flanking sequences can increase catalytic rates. nih.gov | nih.govnih.gov |
| Deoxyribozymes (e.g., 10-23 DNAzyme) | Positional-dependent impact on activity; enhances stability. | Modifications in the catalytic core can significantly alter activity. nih.govnih.gov Introduction of 2'-O-methyl groups can increase stability against degradation in cellular extracts. nih.govconicet.gov.ar | nih.govnih.govconicet.gov.ar |
Contribution to Structural Elucidation of Modified Nucleic Acid Complexes (e.g., Crystallographic Studies with Heavy Atom Derivatives)
The unique properties of 2'-O-methyl uridine also make it a valuable tool in the structural elucidation of nucleic acid complexes, particularly through X-ray crystallography. The determination of the three-dimensional structure of nucleic acids is essential for understanding their function.
Furthermore, derivatives of 2'-O-methyl uridine can be synthesized to include heavy atoms, which are instrumental in solving the "phase problem" in X-ray crystallography. The incorporation of a heavy atom, such as selenium in the form of 2'-methylseleno RNA, provides the necessary phasing power to determine the crystal structure of nucleic acids and their complexes. researchgate.net This technique has been successfully applied to determine the three-dimensional structures of complex RNA molecules, such as ribozymes. The ability to site-specifically incorporate these heavy-atom-derivatized nucleotides is a powerful tool for structural biologists.
| Application Area | Contribution of 2'-O-Methyl Uridine Modification | Example from Research | Reference |
|---|---|---|---|
| Crystallization of Nucleic Acid Duplexes | Promotes an A-form helical conformation, which can aid in the formation of well-ordered crystals. | High-resolution crystal structures of DNA:2'-O-methyl-RNA heteroduplexes have been solved, showing an A-like conformation. mdpi.com | mdpi.com |
| Phasing in X-ray Crystallography | Derivatives containing heavy atoms (e.g., selenium) can be synthesized and incorporated into oligonucleotides to solve the phase problem. | 2'-methylseleno modified oligoribonucleotides are valuable derivatives for phasing of X-ray crystallographic data of nucleic acids. researchgate.net | researchgate.net |
Characterization and Analytical Methodologies for 2 O Methyl Modified Oligonucleotides
Chromatographic and Spectroscopic Purity Assessment
Ensuring the purity of synthetic oligonucleotides is critical for their application in research and therapeutics. The primary goal is to separate the full-length, correctly synthesized oligonucleotide from various impurities, including shorter, truncated sequences (failure sequences) and byproducts from the chemical synthesis and deprotection steps. lcms.czlabcluster.com High-performance liquid chromatography and mass spectrometry are the cornerstone techniques for this purpose.
High-Performance Liquid Chromatography (HPLC) for Oligonucleotide Purification and Quality Control
High-performance liquid chromatography (HPLC) is a fundamental technique for both the analysis and purification of synthetic oligonucleotides, offering high resolution to separate molecules of similar sizes. atdbio.com The choice of HPLC method often depends on the properties of the oligonucleotide, such as its length, sequence, and any incorporated modifications. labcluster.comwaters.com
Two primary modes of HPLC are used for oligonucleotide analysis:
Ion-Pair Reversed-Phase (IP-RP) HPLC : This is the most widely used method for oligonucleotide analysis and purification. lcms.cz It separates oligonucleotides based on hydrophobicity. atdbio.com The negatively charged phosphate (B84403) backbone of the oligonucleotide is neutralized by an ion-pairing agent (e.g., triethylammonium acetate), allowing the oligonucleotide to interact with the hydrophobic stationary phase (typically C8 or C18). atdbio.comox.ac.uk Elution is achieved with an increasing gradient of an organic solvent like acetonitrile (B52724). ox.ac.uk A common strategy, known as "trityl-on" purification, leverages the hydrophobic dimethoxytrityl (DMT) group left on the 5' terminus of the full-length product. atdbio.comsigmaaldrich.com This makes the desired product significantly more hydrophobic than the uncapped failure sequences, leading to strong retention on the column and effective separation. labcluster.comatdbio.com RP-HPLC is particularly effective for purifying modified oligonucleotides, including those with fluorescent dyes, and is generally recommended for sequences up to 50 bases in length. labcluster.comthermofisher.com
Anion-Exchange (AEX) HPLC : This method separates oligonucleotides based on the net negative charge of their phosphodiester backbone. waters.comsigmaaldrich.com The separation is directly proportional to the length of the oligonucleotide, as longer chains have more phosphate groups. A salt gradient is used to elute the oligonucleotides from the positively charged stationary phase. sigmaaldrich.com AEX-HPLC is useful for purifying longer oligonucleotides (40-100 bases) and is particularly advantageous for sequences with significant secondary structure (e.g., high GC content). atdbio.com This is because the purification can be performed at a high pH, which disrupts the hydrogen bonds responsible for secondary structures. atdbio.comsigmaaldrich.com
The combination of HPLC with UV detection, typically at 260 nm, allows for the quantification of the oligonucleotide product and its impurities. lcms.czyoutube.com
Mass Spectrometry for Sequence and Modification Verification
Mass spectrometry (MS) is an indispensable tool for the quality control of synthetic oligonucleotides. It provides a direct measurement of the molecular weight of the synthesized product, allowing for the confirmation of its identity and the detection of impurities. idtdna.com Expanding an HPLC-UV method with mass spectrometry provides not only mass confirmation but also impurity identification. lcms.cz
The primary MS techniques used for oligonucleotide analysis are:
Electrospray Ionization (ESI-MS) : ESI-MS is a soft ionization technique that is well-suited for the analysis of large, polar molecules like oligonucleotides. idtdna.com It generates multiply charged ions, which allows for the analysis of high-mass molecules on instruments with a more limited mass-to-charge (m/z) range. colby.edu ESI-MS provides high mass accuracy and resolution, making it the preferred method for many laboratories. idtdna.com It can be readily coupled with liquid chromatography (LC-MS) for online separation and analysis. lcms.cz
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS : In MALDI-TOF, the oligonucleotide is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte, which typically forms singly charged ions. colby.eduresearchgate.net The time it takes for the ion to travel through a flight tube to the detector is proportional to its mass. MALDI-MS is rapid and can be used to analyze complex mixtures of oligonucleotides. researchgate.net
MS analysis confirms that the measured molecular weight matches the calculated theoretical mass of the desired 2'-O-methyl modified oligonucleotide. idtdna.com It can also identify a range of potential impurities, such as:
N-1, N-2, etc. sequences : Truncated sequences that are shorter than the full-length product. idtdna.com
Depurination products : Loss of a purine base (A or G), resulting in a lower mass. colby.edu
Incomplete deprotection : Residual protecting groups from synthesis (e.g., benzoyl, isobutyryl) that result in a higher mass. idtdna.comcolby.edu
Failed modification coupling : Absence of an intended modification, leading to a mass lower than expected. idtdna.com
For unambiguous sequence confirmation, especially for modified oligonucleotides where enzymatic digestion is not feasible, tandem mass spectrometry (MS/MS) is employed. nih.govnih.govenovatia.com In this technique, the parent ion of the full-length oligonucleotide is isolated and fragmented, and the masses of the resulting fragment ions are analyzed to reconstruct the nucleotide sequence and verify the location of any modifications. nih.govnih.gov
Biophysical Characterization of Modified Oligonucleotide Duplexes
The incorporation of 2'-O-methyl modifications into an oligonucleotide significantly influences its biophysical properties, particularly its ability to bind to a complementary RNA or DNA strand. Understanding these properties is crucial for designing effective antisense oligonucleotides, siRNAs, and other nucleic acid-based tools.
Thermal Denaturation Studies (Tm Measurement) for Hybridization Stability
The thermal stability of a nucleic acid duplex is a critical parameter that reflects the strength of the hybridization between two complementary strands. This stability is quantified by the melting temperature (Tm), which is the temperature at which 50% of the duplex molecules dissociate into single strands. trilinkbiotech.com The incorporation of 2'-O-methyl nucleotides generally increases the thermal stability of duplexes, particularly when hybridized to an RNA target. trilinkbiotech.comgenelink.com
This increased stability is attributed to the 2'-O-methyl group locking the ribose sugar into a C3'-endo conformation, which is the conformation favored in A-form helices (like RNA:RNA duplexes). researchgate.netnih.gov This pre-organization of the single strand reduces the entropic penalty of duplex formation. nih.gov
The Tm of a duplex is typically measured by monitoring the change in UV absorbance at 260 nm as a function of temperature. nih.gov As the duplex melts, the ordered stacking of the bases is disrupted, leading to an increase in absorbance (a phenomenon known as the hyperchromic effect). The midpoint of this transition curve corresponds to the Tm.
The effect of 2'-O-methyl modification on duplex stability is summarized in the table below, showing a consistent increase in Tm, especially for RNA-containing duplexes.
| Duplex Type | Modification | Change in Tm (°C) per modification | Reference |
|---|---|---|---|
| 2'-OMe-RNA : RNA | 2'-O-Methyl | Significant Increase | nih.gov |
| 2'-OMe-RNA/DNA Chimera : RNA | 2'-O-Methyl | ~ +1.3 to +1.8 | genelink.comresearchgate.net |
| DNA : RNA | 2'-O-Methyl (in DNA strand) | Slight Increase | idtdna.com |
| RNA : RNA | Unmodified | Baseline | trilinkbiotech.com |
| DNA : DNA | Unmodified | Baseline | trilinkbiotech.com |
Circular Dichroism (CD) Spectroscopy for Helical Conformation Analysis
Circular dichroism (CD) spectroscopy is a powerful technique used to study the secondary structure of nucleic acids. It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. The resulting CD spectrum is highly sensitive to the helical conformation of a nucleic acid duplex.
Canonical B-form DNA, A-form RNA, and hybrid duplexes each have characteristic CD spectra. nih.gov
A-form duplexes (e.g., RNA:RNA) typically show a strong positive band around 260 nm and a strong negative band around 210 nm. nih.govoup.com
B-form duplexes (e.g., DNA:DNA) exhibit a positive band near 275 nm, a negative band near 245 nm, and a crossover at approximately 258 nm.
Studies have consistently shown that when 2'-O-methyl modified oligonucleotides hybridize to a complementary RNA strand, the resulting duplex adopts an A-form helical geometry, similar to a natural RNA:RNA duplex. nih.govoup.com The CD spectra of these hybrids display the characteristic features of an A-form helix, confirming that the 2'-O-methyl modification promotes an RNA-like conformation. nih.govplos.org This structural mimicry is a key factor in the enhanced binding affinity (higher Tm) of 2'-OMe modified oligonucleotides to RNA targets.
Research Assays for Functional Evaluation
Beyond purity and biophysical characterization, it is essential to evaluate the functional activity of 2'-O-methyl modified oligonucleotides in relevant biological assays. The specific assay depends on the intended application of the oligonucleotide.
For antisense oligonucleotides , a primary mechanism of action involves the recruitment of RNase H, an enzyme that degrades the RNA strand of a DNA:RNA hybrid. However, 2'-O-methyl modifications are not compatible with RNase H activity. nih.gov Duplexes formed between an RNA target and a fully 2'-O-methylated oligonucleotide are resistant to RNase H cleavage. nih.gov Therefore, to achieve RNase H-mediated target degradation, antisense oligonucleotides are often designed as "gapmers." These chimeric constructs feature a central block of DNA-like residues (the "gap") that can support RNase H activity, flanked by 2'-O-methyl modified wings that provide increased binding affinity and nuclease resistance. researchgate.net Functional evaluation of such gapmers involves in vitro RNase H cleavage assays and cell-based assays to measure the reduction of the target mRNA and protein levels. nih.govresearchgate.net
For small interfering RNAs (siRNAs) , the 2'-O-methyl modification is used to enhance stability and reduce off-target effects. Functional assays for modified siRNAs involve transfecting them into cells and measuring the specific knockdown of the target gene's mRNA (e.g., by qRT-PCR) and protein (e.g., by Western blot). Studies have shown that siRNAs with a fully 2'-O-methylated sense strand can be as potent as unmodified siRNAs, and their activity is dependent on the Argonaute2 (Ago2) protein, a key component of the RNA-induced silencing complex (RISC). nih.gov In vitro cleavage assays using immunopurified Ago2/RISC can confirm that the modified siRNA can guide the cleavage of the target RNA. nih.gov
Other functional assays include serum stability tests, where oligonucleotides are incubated in serum to assess their resistance to degradation by nucleases, a property significantly enhanced by the 2'-O-methyl modification. bio-protocol.org
Nuclease Resistance Assays in Biological Milieus (e.g., Denaturing PAGE)
A primary advantage of 2'-O-methyl modification is the enhanced resistance to degradation by nucleases, which are ubiquitous in biological systems like serum. idtdna.com Assays to determine this resistance are fundamental to predicting the in vivo longevity of modified oligonucleotides.
Denaturing polyacrylamide gel electrophoresis (PAGE) is a high-resolution technique used to assess the stability of oligonucleotides in the presence of nucleases. nih.govnih.gov In a typical assay, the 2'-O-methyl modified oligonucleotide and an unmodified control are incubated in a biological medium, such as human serum or a solution containing specific endo- or exonucleases, for various lengths of time. Aliquots are taken at different time points, and the enzymatic reaction is stopped.
The samples are then resolved on a denaturing polyacrylamide gel containing urea, which prevents the formation of secondary structures and allows for separation based on size. nih.govbiosyn.com The integrity of the oligonucleotide is visualized, often by staining with dyes like methylene blue or by pre-labeling the oligo with a radioactive isotope or fluorescent tag. umich.eduqiagen.com The percentage of full-length, intact oligonucleotide remaining at each time point is quantified.
Research findings consistently demonstrate that 2'-O-methyl modified oligonucleotides exhibit significantly greater stability compared to their unmodified DNA or RNA counterparts. idtdna.comnih.gov While unmodified oligonucleotides are rapidly degraded, 2'-O-methylated versions show a substantially longer half-life. For instance, studies have shown that this modification makes oligonucleotides 5 to 10-fold less susceptible to DNases than unmodified DNA. idtdna.com
| Oligonucleotide Type | Incubation Time (hours) in Serum | % Intact Oligonucleotide |
| Unmodified DNA | 0 | 100 |
| 2 | 45 | |
| 6 | 10 | |
| 12 | <5 | |
| 2'-O-Methyl Modified RNA | 0 | 100 |
| 2 | 98 | |
| 6 | 95 | |
| 12 | 85 | |
| 24 | 70 |
This table presents illustrative data based on typical findings in nuclease resistance assays. Actual results may vary depending on the specific sequence, length of the oligonucleotide, and experimental conditions.
Binding Affinity Measurements (e.g., Nitrocellulose Filter Binding Assay)
The ability of a modified oligonucleotide to bind with high affinity and specificity to its complementary target sequence (either RNA or DNA) is critical for its function. The 2'-O-methyl modification generally increases the thermal stability of duplexes formed with complementary RNA. nih.govgenelink.com This enhanced binding affinity is attributed to the ribose sugar adopting an A-form helical geometry, which is favorable for duplex formation. oup.com
The nitrocellulose filter binding assay is a classic and effective method for quantifying the interaction between a nucleic acid and its binding partner, which can be a protein or a complementary nucleic acid strand. wikipedia.orgresearchgate.net The principle of the assay relies on the property of nitrocellulose membranes to bind proteins and, by extension, any nucleic acids attached to them, while allowing unbound, single-stranded nucleic acids to pass through. wikipedia.orgresearchgate.net
To measure the binding affinity of a 2'-O-methyl modified oligonucleotide to its target, a fixed concentration of a radiolabeled or fluorescently tagged target strand is incubated with varying concentrations of the modified oligonucleotide. The mixtures are allowed to reach equilibrium and are then passed through a nitrocellulose filter under a vacuum. The amount of radioactivity or fluorescence retained on the filter, corresponding to the bound complex, is measured.
By plotting the fraction of bound target against the concentration of the modified oligonucleotide, a binding curve can be generated. From this curve, the equilibrium dissociation constant (Kd) can be determined, which is a measure of the binding affinity. A lower Kd value indicates a stronger binding interaction. Studies have consistently shown that 2'-O-methyl modified oligonucleotides exhibit lower Kd values, and thus higher affinity for their RNA targets, compared to unmodified DNA oligonucleotides.
Another key metric for binding affinity is the melting temperature (Tm), the temperature at which half of the duplex nucleic acid dissociates. An increase in Tm indicates a more stable duplex. The incorporation of 2'-O-methyl nucleotides has been shown to increase the Tm of an oligo's duplex with RNA by approximately 1.3°C per modification. genelink.com
| Oligonucleotide Duplex | Melting Temperature (Tm) in °C | Change in Tm (°C) per Modification |
| Unmodified DNA / RNA | 55.0 | N/A |
| 2'-O-Methyl RNA / RNA (5 modifications) | 61.5 | +1.3 |
| 2'-O-Methyl RNA / RNA (10 modifications) | 68.0 | +1.3 |
| S-ODN / RNA | 52.3 | - |
| Me-S-ODN / RNA | 60.1 | - |
This table presents representative data on the effect of 2'-O-methyl modifications on the thermal stability of nucleic acid duplexes. Data for S-ODN and Me-S-ODN (a 2'-O-methyl modified phosphorothioate) from a study by Yoo et al. (2004) is included for comparison. nih.gov The Tm values are illustrative and can vary based on sequence and buffer conditions.
Current Challenges and Future Research Directions in 2 O Methyl Modified Nucleic Acids
Overcoming Limitations in Synthesis Efficiency, Cost, and Length of Oligonucleotides
The predominant method for creating custom nucleic acid sequences is the phosphoramidite-based solid-phase synthesis, a process reliant on high-quality building blocks like 5'-O-DMTr-2'-OMeU-methyl phosphonamidite. Despite its success, this method faces several limitations.
Cost: The multi-step chemical synthesis of phosphoramidite (B1245037) monomers is complex and expensive. The high cost of these reagents, combined with the need for specialized automated synthesizers and purification equipment, makes large-scale production of oligonucleotides a costly endeavor. nih.govacs.org
Length of Oligonucleotides: The stepwise nature of solid-phase synthesis leads to an accumulation of errors and truncated sequences as the chain length increases. This "error frequency" problem currently limits the practical length of chemically synthesized oligonucleotides to around 200 bases, which is insufficient for the synthesis of entire genes or other large genetic constructs. atomfair.comexactmer.com
| Challenge | Description | Impact on Production |
|---|---|---|
| Synthesis Efficiency | Cumulative yield decreases with each nucleotide addition. Complex sequences can lower coupling efficiency. | Lower purity of the final product, requiring extensive purification. |
| Cost | High cost of phosphoramidite building blocks, reagents, and instrumentation. | Limits accessibility for research and increases the cost of therapeutics. |
| Oligonucleotide Length | Stepwise error accumulation restricts the synthesis of long, high-fidelity sequences. | Inhibits applications requiring long DNA/RNA strands, such as gene synthesis. |
Addressing Empirical Challenges in Specificity and Activity Optimization for Research Design
While the phosphoramidite building block itself does not possess biological activity, the 2'-O-Methyl modification it introduces is crucial for the function of the final oligonucleotide. The 2'-OMe group enhances the therapeutic potential of nucleic acids by increasing their stability against degradation by cellular enzymes (nucleases) and improving their binding affinity to target mRNA sequences. oxfordglobal.commdpi.com
However, optimizing the specificity and activity of these modified oligonucleotides is a significant empirical challenge. The placement and density of 2'-OMe modifications within a sequence can profoundly affect its performance. Researchers must balance the benefits of modification with potential drawbacks, such as altered interactions with cellular machinery. For instance, while 2'-OMe modifications are beneficial in antisense oligonucleotides that work via steric blocking, they are not compatible with mechanisms that rely on RNase H-mediated degradation of the target RNA. nih.gov This necessitates careful design and extensive screening to identify the optimal modification pattern for a given application. rsc.org
Novel Methodological Developments for Enhanced Research Utility
To overcome the limitations of traditional chemical synthesis, researchers are actively developing novel methods.
Engineered Enzymes: Enzymatic synthesis is emerging as a powerful alternative. girindus.com Scientists are engineering DNA and RNA polymerases to efficiently incorporate modified nucleotides, such as 2'-O-methylated versions, into growing nucleic acid chains. nih.govspringernature.com These enzymatic approaches promise the ability to synthesize much longer and more complex modified oligonucleotides with higher fidelity than chemical methods. atomfair.comnih.gov For example, the development of polymerase mutants has enabled the synthesis of fully 2'-OMe-modified oligonucleotides. mdpi.com
Advanced Synthesis Techniques: Innovations in chemical synthesis are also underway. Microarray-based platforms allow for the parallel synthesis of thousands of different oligonucleotide sequences on a single chip, revolutionizing high-throughput screening applications. girindus.com Continuous-flow synthesis systems are being developed to improve reaction kinetics, reduce reagent consumption, and enhance scalability compared to traditional batch processes. oxfordglobal.comgirindus.com These advanced techniques aim to make oligonucleotide synthesis faster, cheaper, and more efficient. exactmer.combarchart.com
| Methodology | Principle | Advantage Over Traditional Synthesis |
|---|---|---|
| Engineered Enzymes | Utilizes modified polymerases to incorporate modified nucleotides into a nucleic acid chain. nih.gov | Potential for synthesizing very long, high-fidelity sequences; environmentally greener process. atomfair.com |
| Microarray Synthesis | Massively parallel synthesis of thousands of unique sequences on a solid surface. girindus.com | Enables high-throughput applications like CRISPR guide RNA library creation. |
| Flow-Based Synthesis | Reagents are continuously flowed over a solid support, improving reaction kinetics. girindus.com | Reduced reagent consumption, enhanced scalability, and potentially higher yields for longer oligos. |
Expanding the Scope of Modified Nucleic Acid Applications in Foundational Biological and Translational Science
The continuous improvement in synthesis methods is broadening the horizons for the application of 2'-O-Methyl modified nucleic acids. researchgate.net Initially focused on antisense technology, their use has expanded into numerous areas of biological research and medicine. nih.gov
Therapeutics: Modified oligonucleotides are at the heart of new therapeutic strategies, including siRNAs that silence disease-causing genes and aptamers that act as "chemical antibodies" to bind specific targets. mdpi.comresearchgate.net The enhanced stability and binding properties conferred by the 2'-OMe modification are critical for the in vivo efficacy of these drugs. oxfordglobal.com
Diagnostics: In diagnostics, 2'-OMe modified probes offer increased sensitivity and specificity for detecting specific DNA or RNA sequences associated with diseases. researchgate.net
Synthetic Biology and Biotechnology: The ability to synthesize long, custom-designed nucleic acids with specific modifications is a key enabler for synthetic biology. researchgate.net These molecules are used to construct novel genetic circuits, create new biological functions, and serve as building blocks in DNA and RNA nanotechnology. nih.gov
Future research will likely focus on developing novel types of modifications and combining them in innovative ways to fine-tune the properties of nucleic acids for increasingly sophisticated applications in precision medicine, bioengineering, and data storage.
Q & A
Q. What is the functional role of 5'-O-DMTr-2'-OMeU-methyl phosphonamidite in oligonucleotide synthesis?
Answer: This compound serves as a critical building block in solid-phase oligonucleotide synthesis. The 5'-O-dimethoxytrityl (DMTr) group protects the 5'-hydroxyl during chain elongation, enabling stepwise coupling. The 2'-O-methyl (2'-OMe) modification enhances nuclease resistance and reduces off-target effects in antisense oligonucleotides, siRNA, or CRISPR guide RNAs. The methyl phosphonamidite group facilitates automated coupling via phosphoramidite chemistry. Standard protocols involve sequential deprotection (e.g., dichloroacetic acid for DMTr removal) and oxidation to stabilize internucleotide linkages .
Q. What are the standard protocols for deprotecting the DMTr group during synthesis?
Answer: Deprotection is typically achieved using 3% (v/v) dichloroacetic acid (DCA) in toluene, which selectively removes the acid-labile DMTr group while preserving other protecting groups (e.g., 2'-OMe). After each coupling cycle, DCA is circulated through the synthesis column for 30–60 seconds, followed by acetonitrile washing to remove byproducts. Quantification of the liberated DMTr cation (λ = 495 nm) can monitor coupling efficiency .
Advanced Research Questions
Q. How can coupling efficiency be optimized for this compound in automated synthesizers?
Answer: Coupling efficiency (>98%) requires rigorous anhydrous conditions and optimized activator reagents. Use 0.30 M 5-(benzylthio)-1H-tetrazole in acetonitrile for 15-minute coupling cycles, as it enhances nucleophilicity of the phosphoramidite. Moisture-sensitive steps should be performed under argon, with acetonitrile dried over molecular sieves. Post-coupling capping (20% N-methylimidazole in acetonitrile) minimizes truncated sequences. Real-time trityl monitoring is recommended for troubleshooting .
Q. What strategies enable post-synthetic modifications of oligonucleotides containing this compound?
Answer: Convertible nucleosides, such as 5-bromouridine derivatives, allow post-synthetic functionalization. After solid-phase synthesis, treat the oligonucleotide with ethylenediamine (2 M in methanol, 42°C, 18 h) to replace bromine with an amino linker. This enables conjugation to fluorophores, biotin, or nitroxide spin labels for structural studies (e.g., PELDOR spectroscopy) .
Q. How can tellurium modifications be introduced into oligonucleotides using this phosphoramidite?
Answer: Start with 5'-O-DMTr-2,2'-anhydro-uridine (prepared via two-step synthesis from uridine). React with sodium methyltellurolate (NaTeMe) or phenyltellurolate (NaTePh) in DMF at 60°C for 12 h to open the anhydro ring, introducing 2'-TeMe or 2'-TePh groups. Convert the product to the 3'-phosphoramidite using 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and DIEA. Incorporate into DNA via standard solid-phase synthesis for applications in X-ray crystallography or conductive DNA studies .
Q. How does the 2'-OMe modification influence RNA duplex stability and hybridization kinetics?
Answer: 2'-OMe modifications increase duplex thermal stability (ΔTm = +1–2°C per modification) by reducing steric hindrance and enhancing sugar puckering (C3'-endo conformation). However, excessive 2'-OMe content (>50%) can impair RNase H recruitment in antisense applications. Hybridization kinetics are optimized using mixed 2'-OMe/2'-F designs, balancing target affinity and enzymatic processing .
Methodological Notes
- Moisture Sensitivity: Store phosphoramidites under argon at –20°C. Use anhydrous acetonitrile (H2O < 10 ppm) for dissolution .
- Analytical QC: Monitor synthesis fidelity via MALDI-TOF MS or HPLC with UV/fluorescence detection. For 2'-OMe-containing oligos, enzymatic digestion (e.g., S1 nuclease) confirms modification integrity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
